Commercially Available Purity: 98% for the 3-Methanamine Isomer vs. 95% Baseline for Closest Structural Analogs
The commercially available purity of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine is consistently specified at 98% . In contrast, the closest structural analogs—1-[(3,4-difluorophenyl)methyl]piperidin-4-amine (CAS 160358-08-7), 1-[(3,4-difluorophenyl)methyl]piperidin-3-amine (CAS 1044767-50-1), and (1-(2,4-difluorobenzyl)piperidin-4-yl)methanamine (CAS 1281747-70-3)—are each commercially supplied at a minimum purity specification of 95% . This represents a 3 percentage-point absolute purity advantage for the target compound.
| Evidence Dimension | Commercially available minimum purity specification |
|---|---|
| Target Compound Data | 98% purity (CAS 1282811-64-6) |
| Comparator Or Baseline | CAS 160358-08-7 (95%), CAS 1044767-50-1 (95%), CAS 1281747-70-3 (98%) |
| Quantified Difference | +3 percentage points over 95%-spec analogs; equivalent to regioisomer CAS 1281747-70-3 (also 98%) |
| Conditions | Commercial vendor technical datasheets; purity determined by HPLC or equivalent analytical method as per supplier specifications |
Why This Matters
Higher initial purity reduces the burden of pre-synthetic purification, minimizes side-product formation in multi-step syntheses, and directly lowers the cost-per-successful-reaction for procurement teams.
